![molecular formula C14H10N2O B3012064 Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone CAS No. 210035-02-2](/img/structure/B3012064.png)
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
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Overview
Description
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a compound with the CAS Number: 210035-02-2 . It has a molecular weight of 222.25 . The compound is typically a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One approach involves a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones . Another method involves a catalyst-free cascade process from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene .Molecular Structure Analysis
The Inchi Code for Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is 1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is typically a white to yellow powder or crystals . It has a molecular weight of 222.25 . The compound is stored at room temperature .Scientific Research Applications
Pharmaceutical Research
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure is closely related to that of imidazopyridine-based drugs like zolpidem, which are used to treat insomnia and certain brain function disorders . The compound’s ability to interact with GABA receptors makes it a valuable target for developing new sedatives and anxiolytics.
Optoelectronic Devices
The electronic configuration of imidazo[1,2-a]pyridin-3-yl(phenyl)methanone allows it to be used in optoelectronic devices. Its ability to emit and absorb light at specific wavelengths can be harnessed in the development of LEDs, photodetectors, and other light-manipulating technologies .
Anticancer Agents
The imidazo[1,2-a]pyridine scaffold is being explored for its anticancer properties. Derivatives of this compound have shown promise in inhibiting the growth of certain cancer cell lines, making it a potential candidate for the development of new oncology drugs .
Confocal Microscopy and Imaging
Due to its fluorescent properties, imidazo[1,2-a]pyridin-3-yl(phenyl)methanone can be used as an emitter in confocal microscopy and imaging. This application allows for the visualization of cellular structures and the tracking of biological processes in real-time .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets to exert their effects
Biochemical Pathways
Given the wide range of activities exhibited by imidazole derivatives, it is likely that multiple pathways are affected
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the compound is a white to yellow powder or crystals, and it is stored at room temperature
Safety and Hazards
Future Directions
While specific future directions for Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone are not mentioned in the search results, there is ongoing research into the synthesis and functionalization of imidazo[1,2-a]pyridines . This suggests that there is potential for further exploration and development of this class of compounds.
properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENNIKKVQDCFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
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